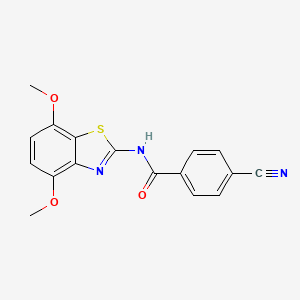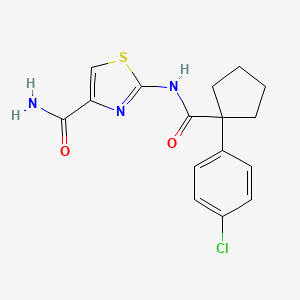![molecular formula C25H25FN6O2 B2517837 2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291847-17-0](/img/structure/B2517837.png)
2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex heterocyclic compound featuring a combination of several functional groups. These functionalities make it an intriguing subject in organic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically begins with the synthesis of pyrazolo[1,5-d][1,2,4]triazine core.
Reagents and Catalysts: : Involves reagents such as ethyl-4-aminobenzoate and 2-fluorophenylpiperazine. Catalysts like palladium on carbon or acid catalysts are often employed.
Key Steps: : Generally involves nucleophilic substitution reactions, cyclization steps, and condensation reactions. Each step requires precise temperature control, typically in the range of 50-100°C, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Batch Synthesis: : Small-scale production usually in batch reactors with careful monitoring of reaction kinetics.
Continuous Flow Processes: : Scaling up involves continuous flow reactors, which offer better control over reaction conditions and yield higher purity products.
Purification: : Employs techniques like crystallization, recrystallization, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific sites leading to the formation of hydroxyl groups or ketones.
Reduction: : Reduction reactions can be achieved using reagents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Oxidation Products: : Hydroxylated derivatives, ketones.
Reduction Products: : Reduced piperazine rings.
Substitution Products: : Various substituted piperazine and phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Functions as a ligand in catalytic processes.
Analytical Chemistry: : Used as a standard in spectroscopic analyses.
Biology
Receptor Studies: : Acts as a ligand for various receptor studies, particularly serotonin and dopamine receptors.
Medicine
Pharmacology: : Potential therapeutic agent in treating neurological disorders.
Drug Development: : Serves as a lead compound in the synthesis of new pharmaceuticals.
Industry
Polymer Chemistry: : Integrates into polymer chains to modify properties.
Materials Science: : Enhances properties of composite materials.
Mechanism of Action
The compound interacts with specific molecular targets, particularly receptors in the central nervous system. It primarily acts by modulating the activity of serotonin and dopamine receptors, influencing neurotransmitter release and uptake pathways. The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Unique Features
The specific fluorophenyl piperazine moiety imparts unique binding characteristics.
The ethylphenyl group enhances its lipophilicity, aiding in membrane permeability.
Similar Compounds
2-(4-methylphenyl) derivatives: : Similar in structure but vary in their pharmacological profile.
2-(4-fluorophenyl)-5-(piperazin-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: : Lacks the ethyl group, altering its activity and selectivity.
Hope this satisfies your curiosity! It’s a lot to take in, but exploring the intricacies of chemistry can be endlessly rewarding.
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2/c1-2-18-7-9-19(10-8-18)21-15-23-25(34)31(27-17-32(23)28-21)16-24(33)30-13-11-29(12-14-30)22-6-4-3-5-20(22)26/h3-10,15,17H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSWPHNXGXLTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
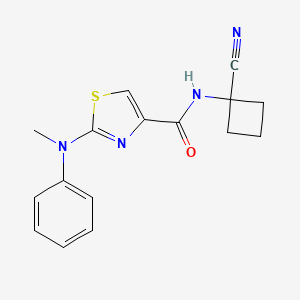
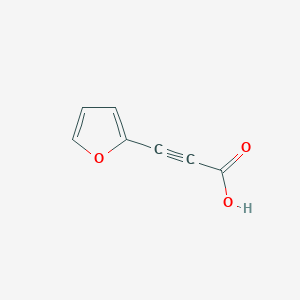

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)
![N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine](/img/structure/B2517763.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2517765.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)
![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)
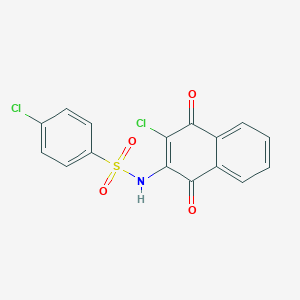
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)
